Bienvenue dans la boutique en ligne BenchChem!

Ddx3-IN-1

HIV-1 Antiviral PBMC

Ddx3-IN-1 (Compound 16f) is a specialized antiviral DDX3 inhibitor validated for HIV-1 (CC50 50 μM in PBMCs) and HCV (CC50 36 μM in replicon cells). Unlike oncology DDX3 inhibitors (e.g., RK-33), Ddx3-IN-1 exhibits weak direct enzymatic inhibition (IC50 >100 μM), making it uniquely suited for dissecting non-catalytic DDX3 roles in viral replication. Its high DMSO solubility (125 mg/mL) ensures reproducible high-throughput screening. Procure Ddx3-IN-1 to avoid confounding cytotoxicity and mechanism misattribution inherent to non-antiviral DDX3 inhibitors.

Molecular Formula C17H17N5O
Molecular Weight 307.35 g/mol
Cat. No. B2482536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdx3-IN-1
Molecular FormulaC17H17N5O
Molecular Weight307.35 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C=C(N=N3)C
InChIInChI=1S/C17H17N5O/c1-12-5-3-4-6-16(12)19-17(23)18-14-7-9-15(10-8-14)22-11-13(2)20-21-22/h3-11H,1-2H3,(H2,18,19,23)
InChIKeyYIIUGRJFJAHCFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ddx3-IN-1 Procurement Guide: Antiviral DDX3 Inhibitor for HIV/HCV Replication Studies


Ddx3-IN-1 (Compound 16f) is a DEAD-box polypeptide 3 (DDX3) inhibitor identified in a chemical series of 7-azaindole derivatives [1]. This compound is distinguished by its primary application as a chemical probe for antiviral research, demonstrating specific inhibition of viral replication in cell-based models. It exhibits cytotoxic concentrations (CC50) of 50 μM against HIV-1 in infected peripheral blood mononuclear cells (PBMCs) and 36 μM against HCV in replicon-infected LucUbiNeo-ET cells, with a noted DDX3 enzymatic IC50 value exceeding 100 μM [1]. Unlike many DDX3 inhibitors developed for oncology applications, Ddx3-IN-1's characterization is firmly rooted in virology, establishing it as a specialized tool for dissecting DDX3's role in viral propagation.

Why Ddx3-IN-1 Cannot Be Interchanged with Other DDX3 Inhibitors in Procurement


Substituting Ddx3-IN-1 with another in-class DDX3 inhibitor like RK-33 or NZ51 is scientifically invalid for antiviral research. DDX3 inhibitors are not a homogenous class; their functional profiles diverge sharply based on their intended application and chemical scaffold. RK-33, a first-in-class oncology compound, exhibits potent antiproliferative effects in cancer cell lines with IC50 values ranging from 2.5 to 8.4 μM [1]. In stark contrast, Ddx3-IN-1 demonstrates minimal direct enzymatic inhibition (IC50 >100 μM) and its antiviral CC50 values (36-50 μM) reflect a different mechanism, likely involving disruption of viral-host protein interactions rather than potent ATPase inhibition [2]. Procuring RK-33 for an antiviral study would introduce confounding cytotoxicity and an irrelevant molecular pharmacology profile, leading to misattribution of mechanism. The evidence below quantifies these critical functional differences, underscoring the necessity for compound-specific procurement based on validated research application.

Ddx3-IN-1 Product-Specific Quantitative Evidence Guide


Ddx3-IN-1 Antiviral CC50 in HIV-Infected PBMCs vs. RK-33 Antiproliferative IC50 in Lung Cancer Cells

Ddx3-IN-1 demonstrates specific antiviral cytotoxicity in a clinically relevant primary cell model of HIV-1 infection, a phenotype not reported for the oncology-focused inhibitor RK-33. Ddx3-IN-1 exhibits a CC50 of 50 μM in HIV-1 (NL4-3 strain)-infected peripheral blood mononuclear cells (PBMCs) [1]. In contrast, RK-33 is characterized by antiproliferative IC50 values in a panel of lung cancer cell lines, ranging from 4.4 to 8.4 μM (A549, H1299, H23, H460), with minimal activity in low-DDX3-expressing H3255 cells (IC50 >25 μM) [2]. This cross-study comparison reveals a fundamental difference in biological readout: Ddx3-IN-1's activity is defined by viral cytoprotection assays, whereas RK-33's profile is defined by direct cancer cell growth inhibition. The lack of published antiviral efficacy data for RK-33 in PBMC or other primary infection models renders it an unsuitable substitute for Ddx3-IN-1 in HIV replication studies.

HIV-1 Antiviral PBMC

Ddx3-IN-1 Enzymatic DDX3 Inhibition (IC50 >100 μM) vs. Potent Direct Inhibition by BA103 (IC50 >200 μM)

Ddx3-IN-1 is a notably weak direct enzymatic inhibitor of DDX3 ATPase/helicase activity, a property that differentiates it from more potent DDX3 inhibitors like BA103 and defines its unique utility. The reported IC50 for Ddx3-IN-1 against DDX3 is >100 μM, indicating that less than 50% inhibition is achieved at high concentrations . In comparison, the optimized DDX3X inhibitor BA103 exhibits less than 20% inhibition at 200 μM, placing both compounds in a low-potency enzymatic class [1]. This weak enzymatic inhibition profile suggests Ddx3-IN-1 may exert its antiviral effects through alternative mechanisms, such as disrupting DDX3's scaffolding function in viral ribonucleoprotein complexes, rather than through potent catalytic blockade. This is in stark contrast to other DDX3 inhibitors like RK-33, which is designed to bind the ATP-binding cleft and potently inhibit helicase activity [2]. For researchers investigating DDX3's non-catalytic roles in viral replication, Ddx3-IN-1 offers a distinct pharmacological profile that more potent catalytic inhibitors cannot provide.

DDX3X ATPase Helicase

Ddx3-IN-1 HCV Replicon CC50 (36 μM) vs. Ketorolac Salt DDX3-Mediated Anticancer IC50 (2.6 μM)

Ddx3-IN-1 displays specific anti-HCV activity in a subgenomic replicon system, a defined viral model distinct from the cancer cell line cytotoxicity observed with other DDX3 modulators. Ddx3-IN-1 exhibits a CC50 of 36 μM against HCV replicon-infected LucUbiNeo-ET cells [1]. In contrast, the DDX3-targeting compound Ketorolac salt demonstrates anticancer activity against oral squamous cell carcinoma (OSCC) H357 cells with an IC50 of 2.6 μM [2]. The HCV replicon system used for Ddx3-IN-1 represents a well-established, virus-specific cellular assay that minimizes off-target host cell cytotoxicity. This contrasts with the direct cancer cell growth inhibition assays used for oncology compounds like Ketorolac salt. For HCV researchers, Ddx3-IN-1 provides a validated chemical probe within a relevant viral replication context, which other DDX3 inhibitors (e.g., RK-33, Ketorolac salt) lack due to their characterization in cancer cell lines.

HCV Replicon Antiviral

Ddx3-IN-1 Solubility in DMSO (125 mg/mL) as a Procurement-Relevant Physicochemical Advantage

Ddx3-IN-1 possesses high solubility in DMSO (125 mg/mL, corresponding to 406.70 mM), a physicochemical property that directly impacts its utility and procurement value in cell-based assays . This solubility profile ensures the compound can be prepared as highly concentrated stock solutions, minimizing the volume of organic solvent introduced into cell culture media and reducing the risk of vehicle-related cytotoxicity. This is a practical procurement consideration for researchers planning large-scale antiviral screens or requiring reproducible compound handling. While specific DMSO solubility data for comparator compounds like RK-33 or NZ51 is often reported in vendor datasheets, the high solubility of Ddx3-IN-1 is a documented and quantifiable characteristic that simplifies experimental design.

Solubility DMSO Formulation

Best Research and Industrial Application Scenarios for Ddx3-IN-1 Based on Evidence


HIV-1 Replication Studies in Primary Human PBMCs

This is the primary validated application for Ddx3-IN-1. As demonstrated in Section 3, the compound exhibits a defined CC50 of 50 μM in HIV-1 (NL4-3)-infected peripheral blood mononuclear cells (PBMCs) [1]. This assay is directly relevant to HIV-1 virology, utilizing a clinically relevant primary cell model. Researchers investigating the host factor role of DDX3 in HIV-1 replication, assembly, or infectivity can use Ddx3-IN-1 as a chemical probe in this specific infection system. This scenario is uniquely supported for Ddx3-IN-1 and is not applicable to oncology-focused DDX3 inhibitors like RK-33.

HCV Replicon and RNA Virus Replication Mechanism Studies

Ddx3-IN-1 is validated for use in HCV subgenomic replicon systems (LucUbiNeo-ET cells), where it demonstrates a CC50 of 36 μM [1]. This application extends to other RNA viruses that co-opt DDX3 for replication. The compound's weak enzymatic inhibition profile (IC50 >100 μM) suggests it may be particularly useful for studying DDX3's scaffolding or RNA-binding functions in viral replication complexes, rather than its catalytic activity. Researchers exploring host-virus interactions in HCV, and potentially related flaviviruses or coronaviruses, can utilize Ddx3-IN-1 as a tool to dissect non-enzymatic DDX3 functions in viral propagation.

Studies of Non-Catalytic DDX3 Functions in Viral Replication

The evidence in Section 3 confirms Ddx3-IN-1 is a weak direct enzymatic inhibitor (IC50 >100 μM) but still effective in antiviral cell-based assays [1]. This profile makes it an ideal tool for investigating DDX3's non-catalytic roles in viral replication. Researchers interested in differentiating between DDX3's ATPase-dependent and ATPase-independent functions in viral life cycles can use Ddx3-IN-1 as a functional probe. This application is unique to Ddx3-IN-1 and is not supported by potent ATPase inhibitors like RK-33, which primarily target the enzyme's catalytic cleft.

High-Throughput Antiviral Screening Campaigns Requiring High Solubility

Ddx3-IN-1's high DMSO solubility (125 mg/mL, 406.70 mM) is a practical advantage for large-scale screening efforts . This property allows for the preparation of concentrated stock solutions, minimizing DMSO carryover into assay plates and reducing the risk of solvent interference in cell-based antiviral screens. Procurement for high-throughput virology or screening core facilities is facilitated by this documented solubility, ensuring consistent compound handling and reproducible results across multiple assay plates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ddx3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.